Product packaging for 2-Fluoro-5-methylsulfonyl-3-nitrotoluene(Cat. No.:CAS No. 1000339-67-2)

2-Fluoro-5-methylsulfonyl-3-nitrotoluene

Cat. No.: B1361760
CAS No.: 1000339-67-2
M. Wt: 233.22 g/mol
InChI Key: XCPRPDSTHZGYMI-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated, Nitrated, and Sulfonylated Aromatic Systems in Advanced Organic Synthesis

The incorporation of fluorine, nitro, and sulfonyl groups into aromatic systems, such as toluene (B28343), introduces a range of valuable chemical attributes. Fluorine, the most electronegative element, can significantly alter the acidity, basicity, and metabolic stability of a molecule. researchgate.net The introduction of a C-F bond is a key strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Nitrated aromatic compounds are highly versatile intermediates. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution and influences the regioselectivity of further electrophilic substitutions. nih.gov Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a wide variety of other functionalities.

The methylsulfonyl group (-SO2CH3) is another powerful electron-withdrawing group that enhances the thermal and metabolic stability of compounds. Its inclusion in aromatic systems can modulate their electronic properties and provide sites for further chemical modification. Aromatic sulfones are integral components in many pharmaceuticals and polymers.

The combination of these three functional groups on a single toluene ring, as in 2-Fluoro-5-methylsulfonyl-3-nitrotoluene, results in a highly functionalized and reactive molecule with potential applications as a versatile building block in complex organic synthesis.

Overview of this compound within the Landscape of Multifunctional Arenes

This compound is a specialized aromatic compound that embodies the principles of multifunctional arenes. While detailed research findings on this specific molecule are not extensively available in peer-reviewed literature, its structure suggests its role as a valuable intermediate in synthetic chemistry. It is often described by chemical suppliers as a "versatile small molecule scaffold" for research purposes, particularly in the fields of organic synthesis and medicinal chemistry. cymitquimica.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H8FNO4S
Molecular Weight 233.22 g/mol
Appearance Not widely reported
Melting Point Not widely reported
Boiling Point Not widely reported
Solubility Not widely reported

The synthesis of polysubstituted arenes like this compound is generally approached through multi-step synthetic sequences. While a specific, documented synthesis for this compound is not readily found, general methodologies for the preparation of related compounds suggest a plausible route. This would likely involve the sequential introduction of the nitro, sulfonyl, and fluoro groups onto a toluene precursor, with careful consideration of the directing effects of the existing substituents at each step. For instance, the nitration of toluene derivatives is a common electrophilic aromatic substitution reaction, often carried out using a mixture of nitric acid and sulfuric acid. nih.gov The introduction of the sulfonyl group can be achieved through various sulfonation reactions. The fluorine atom can be introduced via nucleophilic aromatic substitution on a suitably activated precursor, such as a chlorinated or nitrated toluene derivative. chemicalbook.com

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro and methylsulfonyl groups, combined with the fluorine atom, makes the aromatic ring electron-deficient. This electronic profile suggests that the compound would be susceptible to nucleophilic aromatic substitution reactions, where a nucleophile could displace one of the substituents, most likely the fluorine or nitro group, depending on the reaction conditions. The nitro group can also undergo reduction to an amine, opening up avenues for further derivatization.

In the broader context of multifunctional arenes, this compound represents a chemical entity with significant potential for the construction of more complex molecular architectures. Such highly substituted building blocks are sought after in drug discovery and materials science for the synthesis of novel compounds with unique biological or physical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO4S B1361760 2-Fluoro-5-methylsulfonyl-3-nitrotoluene CAS No. 1000339-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-methyl-5-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-5-3-6(15(2,13)14)4-7(8(5)9)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPRPDSTHZGYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Fluoro-5-methylsulfonyl-3-nitrotoluene

Traditional synthetic approaches rely on a series of well-understood aromatic substitution reactions. The sequence of these reactions is critical to achieving the desired substitution pattern due to the electronic properties of the functional groups.

The introduction of the nitro group at the C3 position is a key step, typically achieved through electrophilic aromatic substitution. The starting material for this step is generally 2-fluoro-5-methylsulfonyltoluene. jennysynth.com The directing effects of the existing substituents guide the incoming nitro group. The fluorine atom at C2 is an ortho-, para-director, while the methylsulfonyl group at C5 is a meta-director. Both groups cooperatively direct the electrophilic nitration to the C3 position.

The nitration of aromatic compounds is one of the oldest and most significant industrial reactions. beilstein-journals.org It is generally a fast and highly exothermic process. beilstein-journals.org The typical nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ. beilstein-journals.org

A common route involves the nitration of o-fluorotoluene, which can produce a mixture of isomers, including 2-fluoro-5-nitrotoluene (B1294961) and 2-fluoro-3-nitrotoluene (B1317587), that require subsequent separation. google.com The use of solid acid catalysts in the nitration of 2-fluorotoluene (B1218778) has been shown to yield 2-fluoro-5-nitrotoluene with high selectivity under mild conditions. rsc.org

Table 1: Regioselectivity in the Nitration of Fluorotoluene Isomers

Substrate Catalyst Conversion (%) Selectivity for 2-fluoro-5-nitrotoluene (%) Selectivity for other isomers (%)
2-Fluorotoluene Solid Acid (e.g., H-beta) 55 90 10
3-Fluorotoluene Solid Acid (e.g., H-beta) >79 - 67 (3-fluoro-6-nitro), 30 (3-fluoro-4-nitro)

Data derived from studies on solid acid catalysis for fluorotoluene nitration. rsc.org

Introducing a fluorine atom onto an aromatic ring can be accomplished through various methods. A common strategy for a molecule like this compound involves nucleophilic aromatic substitution (SɴAr) on a precursor containing a suitable leaving group, such as a chlorine atom, at the C2 position. For instance, a compound like 2-chloro-3-nitrotoluene (B91179) can be converted to 2-fluoro-3-nitrotoluene via a fluorination reaction. wipo.int Similarly, 2-chloro-5-nitrotoluene (B86962) can be fluorinated to produce 2-fluoro-5-nitrotoluene. chemicalbook.com

This transformation typically employs a fluoride (B91410) ion source, such as potassium fluoride or silver fluoride, often in a polar aprotic solvent at elevated temperatures. The presence of electron-withdrawing groups (like nitro and sulfonyl) ortho and para to the leaving group activates the ring for nucleophilic attack, facilitating the substitution.

Another approach involves a formal substitution of a nitro group with fluorine under transition-metal-free conditions, proceeding through a dearomatization-fluorination-rearomatization sequence. nih.gov

The methylsulfonyl group (-SO₂CH₃) is typically introduced onto the aromatic ring through a multi-step process. A common pathway begins with the sulfonation of a suitable toluene (B28343) derivative, such as 2-fluoro-3-nitrotoluene. This electrophilic substitution reaction can be carried out using chlorosulfonic acid to yield a sulfonyl chloride intermediate (e.g., 2-fluoro-3-nitro-5-toluenesulfonyl chloride).

This intermediate can then be converted to the desired methyl sulfone. For example, a synthetic route for a similar compound, 2-nitro-4-mesyltoluene, involves the sulfonation of 2-nitrotoluene (B74249) with chlorosulfonic acid, followed by an acylation reaction to prepare 3-nitro-4-methyl benzene (B151609) sulfonyl chloride, which is then converted to the final product. google.com The sulfonyl chloride can be reduced to a sulfinic acid or a thiol, which is then methylated and oxidized to the methyl sulfone. Alternatively, direct reaction of the sulfonyl chloride with a methylating agent under specific conditions can yield the methyl sulfone.

Novel and Emerging Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing safety, efficiency, and environmental sustainability.

Traditional batch nitration processes are often hazardous due to the highly exothermic nature of the reaction and the use of explosive nitro compounds. rsc.orgresearchgate.net Continuous-flow microreaction technology has emerged as a safer and more efficient alternative. beilstein-journals.org This technology offers superior mixing and heat transfer, minimizing the risk of thermal runaways and side reactions. rsc.orgeuropa.eu

The benefits of continuous-flow nitration include:

Enhanced Safety: Small reactor volumes and rapid heat dissipation significantly reduce the risks associated with exothermic reactions. rsc.orgeuropa.eu

High Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to improved yields and selectivity. rsc.orgresearchgate.net

Scalability: The process can be readily scaled up for industrial production while maintaining consistent performance. rsc.orgresearchgate.net

These protocols have been successfully applied to the mononitration of various aromatic compounds, including toluene, demonstrating their potential for the synthesis of precursors to this compound. rsc.orgresearchgate.net

Table 2: Comparison of Batch vs. Continuous-Flow Nitration

Parameter Traditional Batch Process Continuous-Flow Microreaction
Safety High risk due to exothermicity and large volumes Significantly improved safety, minimal reactant volume
Heat Transfer Poor, potential for "hot spots" Excellent, prevents thermal runaway
Selectivity Often moderate, side products common High, precise control over conditions
Scalability Complex and potentially hazardous Straightforward and safe

This table presents a generalized comparison based on literature reports. beilstein-journals.orgrsc.orgeuropa.eu

Catalysis offers powerful tools for increasing the efficiency and selectivity of the key synthetic steps.

Catalytic Fluorination: Transition metal catalysis, particularly with palladium, has been developed for nucleophilic C-F bond formation. researchgate.net These methods can fluorinate aryl triflates using fluoride sources like cesium fluoride. researchgate.net Electrophilic fluorination can also be achieved using palladium catalysts to direct the reaction to a specific C-H bond. researchgate.net Organocatalysis has also been employed for enantioselective fluorination reactions. researchgate.net

Catalytic Nitration: The use of solid acid catalysts, such as zeolites (e.g., H-beta) or supported metal oxides, provides a greener alternative to the conventional mixed-acid process. rsc.org These catalysts are reusable, reduce waste acid streams, and can offer high regioselectivity. rsc.org

Catalytic Introduction of Sulfonyl Groups: Recent advances include visible-light-mediated methods for synthesizing sulfonyl fluorides from thianthrenium salts or aryl diazonium salts. mdpi.comtandfonline.com Bismuth(III)-catalyzed protocols have also been developed for the direct one-pot synthesis of aryl sulfonyl fluorides from aryl boronic acids. mdpi.com These catalytic methods provide milder and more functional-group-tolerant routes to sulfonylated aromatics.

These emerging catalytic strategies hold significant promise for streamlining the synthesis of complex molecules like this compound, offering pathways with improved efficiency, selectivity, and sustainability.

Mechanistic Investigations of Chemical Transformations

Electron-Withdrawing Group Effects on Aromatic Reactivity

The chemical behavior of an aromatic ring is profoundly influenced by its substituents. In 2-Fluoro-5-methylsulfonyl-3-nitrotoluene, the cumulative effect of the nitro, methylsulfonyl, and fluoro groups is a significant deactivation of the ring towards electrophilic aromatic substitution. lumenlearning.comlibretexts.org Electron-withdrawing groups (EWGs) decrease the electron density of the π-system, making it less nucleophilic and thus less reactive toward electrophiles. numberanalytics.com

The primary consequence of this extreme electron deficiency is a heightened susceptibility to nucleophilic aromatic substitution (SNAr) . The powerful EWGs, particularly the nitro and methylsulfonyl groups positioned ortho and para to the fluoro group, can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during a nucleophilic attack. numberanalytics.commsu.edu This stabilization lowers the activation energy for the SNAr pathway, making it the predominant mode of reactivity for transformations involving the aromatic ring.

Substituent GroupInductive EffectResonance EffectOverall Effect on Electrophilic SubstitutionActivating/Deactivating for SNAr
Nitro (-NO₂)Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strongly DeactivatingStrongly Activating
Methylsulfonyl (-SO₂CH₃)Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strongly DeactivatingStrongly Activating
Fluoro (-F)Strongly Withdrawing (-I)Weakly Donating (+M)Deactivating(Acts as Leaving Group)

Reaction Mechanisms of Functional Group Interconversions

Functional group interconversion is a key strategy in organic synthesis, allowing for the transformation of one functional group into another. ic.ac.uk For this compound, the three distinct functional groups offer multiple avenues for chemical modification.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic chemistry. masterorganicchemistry.com The mechanism generally proceeds in a stepwise fashion through nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) intermediates before reaching the final amine (-NH₂). numberanalytics.comnumberanalytics.com

A significant challenge in the reduction of a polyfunctional molecule like this compound is achieving chemoselectivity—reducing the nitro group without affecting the fluoro or methylsulfonyl moieties. Standard catalytic hydrogenation with H₂ over palladium or platinum can sometimes lead to dehalogenation. masterorganicchemistry.com Therefore, alternative methods are often preferred.

Reagents such as metals in acidic media (e.g., Fe/HCl, Sn/HCl) or tin(II) chloride (SnCl₂) are known to effect this transformation with high selectivity. masterorganicchemistry.comguidechem.com An iron/calcium chloride system, for instance, has been shown to be effective for nitro reduction in the presence of sensitive groups including halides and sulfones. organic-chemistry.org The Zinin reduction, which uses sulfide (B99878) or polysulfide ions, is particularly noted for its ability to selectively reduce one nitro group in polynitro compounds, often targeting the least sterically hindered position. stackexchange.com

Selected Reagents for Chemoselective Nitro Group Reduction
Reagent/SystemTypical ConditionsSelectivity Notes
Fe / HCl or NH₄ClAqueous / Alcoholic Solvent, HeatGenerally tolerant of many functional groups.
SnCl₂ · 2H₂OEthanol, HeatMild conditions, good for substrates with sensitive groups like nitriles. guidechem.com
Na₂S / (NH₄)₂S (Zinin Reduction)Aqueous / Alcoholic SolventExcellent for selective reduction of one nitro group in polynitroarenes. stackexchange.com
H₂ / Pd/CVarious Solvents, RT/HeatHighly efficient, but may cause dehalogenation in aryl halides.

Given the highly electron-deficient nature of the aromatic ring, the fluoro group in this compound is primed to act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. youtube.com The mechanism proceeds via an addition-elimination pathway. In the rate-determining first step, a nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comhud.ac.uk In the subsequent fast step, the fluoride (B91410) ion is eliminated, and aromaticity is restored. youtube.com

While fluorine is typically considered a poor leaving group in SN1 and SN2 reactions, it is highly effective in SNAr. Its strong electronegativity makes the attached carbon highly electrophilic and susceptible to attack, and the C-F bond is broken after the rate-determining step. youtube.com

The reactivity of this system can be illustrated by the analogous compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, where the strongly electron-withdrawing SF₅ group mimics the effect of the SO₂CH₃ group. Studies on this molecule have demonstrated successful SNAr reactions, substituting the fluorine atom with a variety of oxygen, nitrogen, and sulfur nucleophiles. beilstein-journals.orgresearchgate.net

Examples of SNAr Reactions on an Analogous Compound: 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene researchgate.net
NucleophileBaseSolventProduct Type
Methanol (MeOH)KOHMeOHAryl Methyl Ether
Phenol (PhOH)K₂CO₃DMFDiaryl Ether
Thiophenol (PhSH)K₂CO₃DMFDiaryl Sulfide
MorpholineK₂CO₃DMFN-Aryl Morpholine
PiperidineK₂CO₃DMFN-Aryl Piperidine

The aryl methylsulfonyl group is known for its high chemical stability. The sulfur atom is in its highest oxidation state (+6), making it resistant to oxidation. It is also generally inert to many reducing agents, particularly those used under mild conditions for nitro group reduction. organic-chemistry.org The carbon-sulfur bond is strong and not easily cleaved.

While typically robust, the sulfone group can participate in reactions under specific, often harsh, conditions. For example, certain palladium-catalyzed cross-coupling reactions have been developed where an aryl sulfone can act as a leaving group, though this often requires specialized ligands and high temperatures. chemrxiv.org For the majority of synthetic transformations focused on the nitro or fluoro groups of this compound, the methylsulfonyl moiety would be considered a stable, spectator group.

Reaction Kinetics and Thermodynamic Considerations

While specific experimental kinetic and thermodynamic data for this compound are not widely published, the principles governing its reactions can be understood from studies of analogous systems.

Kinetic studies on similar systems, such as the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines, have been used to determine the thermodynamic parameters of activation. researchgate.net These studies typically show a large, negative entropy of activation (ΔS‡), which is characteristic of a bimolecular reaction where two reactant molecules combine to form a more ordered transition state. The enthalpy of activation (ΔH‡) reflects the energy barrier required to reach the transition state.

Illustrative Thermodynamic Activation Parameters for SNAr of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Piperidine in Benzene (B151609) researchgate.net
ParameterValueUnit
Ea (Activation Energy)32.2kJ mol⁻¹
ΔH‡ (Enthalpy of Activation)29.7kJ mol⁻¹
ΔS‡ (Entropy of Activation)-195J mol⁻¹ K⁻¹
ΔG‡ (Gibbs Free Energy of Activation)87.8kJ mol⁻¹
Note: Data is for an analogous system to illustrate typical thermodynamic parameters and is not for this compound itself.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment4.2. Infrared (IR) and Raman Spectroscopy for Vibrational Analysis4.3. Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis4.4. Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Without access to published research detailing the synthesis and characterization of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene, any presentation of spectroscopic data would be speculative and not based on verifiable research findings.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone in the computational study of organic molecules, balancing accuracy with computational cost. For derivatives of nitrotoluene, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been effectively employed to investigate their potential energy surfaces, reaction mechanisms, and electronic properties. polyu.edu.hkrsc.orgresearchgate.net These theoretical approaches are crucial for understanding the interplay of the fluoro, methylsulfonyl, and nitro substituents on the toluene (B28343) scaffold.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For substituted toluenes, this involves finding the minimum energy conformation, particularly concerning the orientation of the methyl, nitro, and methylsulfonyl groups. In related nitroaromatic compounds, DFT calculations have been used to find the global minimum structure by considering different initial orientations of the substituent groups. researchgate.net For 2-Fluoro-5-methylsulfonyl-3-nitrotoluene, the rotational barriers of the methyl and methylsulfonyl groups, as well as the nitro group, would be key parameters to determine the most stable conformer. The interplay of steric hindrance and electronic interactions between the adjacent fluoro, nitro, and methyl groups would significantly influence the final optimized geometry.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Nitrotoluene Analog (p-nitrotoluene) Calculated at the B3LYP/6-311++G(d,p) level.

ParameterBond Length (Å) / Bond Angle (°)
C-N Bond Length1.48
N-O Bond Lengths1.22 / 1.23
C-C (ring) Bond Lengths1.38 - 1.40
C-H (methyl) Bond Lengths1.09
C-N-O Bond Angles117.8 / 118.2
O-N-O Bond Angle124.0
Data is illustrative and based on findings for related nitrotoluene isomers. polyu.edu.hk

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. thaiscience.info For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro and methylsulfonyl groups is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution within the molecule, providing insights into atomic charges and hyperconjugative interactions. nih.gov In a molecule like 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, NBO analysis has shown significant charge delocalization. nih.gov For this compound, a similar analysis would likely reveal a significant positive charge on the sulfur atom of the methylsulfonyl group and the nitrogen atom of the nitro group, with negative charges on the oxygen and fluorine atoms.

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Nitro-Sulfonamide Compound (4-methyl-N-(3-nitrophenyl)benzene sulfonamide).

Molecular OrbitalEnergy (eV)
HOMO-8.54
LUMO-3.21
Energy Gap (ΔE)5.33
Data obtained from DFT/B3LYP/6-31G(d,p) calculations. nih.gov

DFT is a powerful tool for mapping out reaction pathways and identifying transition states, which are the energy maxima along a reaction coordinate. For nitrotoluene isomers, computational studies have explored various initial reaction channels, including isomerization and bond dissociation. polyu.edu.hkrsc.org For instance, the isomerization of the –NO2 group to –ONO and the dissociation of the C–NO2 bond are significant pathways. rsc.org In the case of this compound, transition state calculations could be employed to investigate its thermal decomposition pathways or its reactivity towards various reagents. The presence of the fluoro and methylsulfonyl groups would undoubtedly influence the energy barriers of these reactions compared to unsubstituted nitrotoluene. Automated reaction mechanism and kinetics search processes can also be applied to explore complex reaction networks, such as the substitution reactions in nitroaromatic compounds. rsc.org

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods are instrumental in predicting various spectroscopic properties, aiding in the interpretation of experimental spectra. nih.gov For instance, DFT calculations can predict vibrational frequencies (IR and Raman spectra) with good accuracy after applying appropriate scaling factors. researchgate.net Such calculations have been performed for related molecules like 4-nitrotoluene, showing good agreement with experimental data. researchgate.net The predicted vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of the NO2, SO2, and C-F bonds.

Furthermore, methods like Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). nih.gov For this compound, TD-DFT calculations would help in understanding the nature of its electronic transitions. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which has been successfully applied to other nitro-substituted aromatic heterocycles. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Molecule (4-nitrotoluene).

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (B3LYP/6-311++G**) (cm⁻¹)
NO₂ symmetric stretch13501348
NO₂ asymmetric stretch15251520
C-N stretch855852
CH₃ symmetric stretch29302935
Data is illustrative and based on findings for 4-nitrotoluene. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of Substituted Aromatics

While quantum chemical calculations typically focus on static molecules in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a force field. For substituted aromatic hydrocarbons, MD simulations can be used to study their solvation, diffusion, and conformational dynamics in different environments. acs.orgchemrxiv.org For this compound, MD simulations could be employed to understand its solubility in various solvents and its interactions with other molecules or surfaces, which is crucial for predicting its environmental fate and transport.

Structure-Reactivity Relationships Derived from Computational Data

Computational data can be used to establish Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov For nitroaromatic compounds, descriptors derived from quantum chemical calculations, such as HOMO and LUMO energies, have been used to develop QSAR models for predicting their toxicity. nih.gov The electrophilicity index, derived from HOMO and LUMO energies, is another important descriptor that quantifies the ability of a molecule to accept electrons. For this compound, a QSAR approach could be used to predict its potential biological activity or reactivity based on its calculated electronic properties and those of a series of related compounds. The combination of multiple descriptors can lead to robust predictive models for the behavior of polysubstituted benzenes. msu.edu

Synthetic Applications As a Versatile Building Block

Role in the Synthesis of Complex Organic Molecules

2-Fluoro-5-methylsulfonyl-3-nitrotoluene serves as a versatile building block in the synthesis of complex organic molecules. The presence of three distinct functional groups provides multiple reaction sites that can be addressed selectively. For instance, the nitro group can be chemically reduced to form an amine, introducing a new reactive site for creating amides, sulfonamides, or for participating in coupling reactions. smolecule.com

The fluorine atom, positioned on the aromatic ring, is activated by the strong electron-withdrawing effects of the adjacent nitro and methylsulfonyl groups. This activation makes it a prime site for nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net This allows for the displacement of the fluorine by a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. nih.govresearchgate.net This reaction is a key method for introducing new molecular fragments and building complexity, effectively using the nitrotoluene derivative as a scaffold upon which larger molecules can be constructed. researchgate.net

Precursor in the Development of Functional Materials

The compound is also a precursor molecule for the development of novel functional materials. smolecule.com The inherent properties of nitroaromatic compounds make them candidates for exploration in the field of energetic materials, although the presence of the fluorine and methylsulfonyl groups would significantly alter these characteristics. smolecule.com More broadly, the ability to modify the molecule through its reactive handles allows for the synthesis of derivatives with tailored electronic and physical properties. By strategically replacing the fluorine atom or modifying the nitro group, chemists can fine-tune the molecule's characteristics for specific applications in material science. smolecule.com

Strategies for Incorporation into Aromatic Scaffolds and Molecular Architectures

A primary strategy for integrating this compound into larger molecular architectures is through nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The electron-deficient nature of the aromatic ring, caused by the potent electron-withdrawing nitro and methylsulfonyl groups, facilitates the attack of nucleophiles at the carbon atom bearing the fluorine. researchgate.netnih.gov This allows for the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, effectively coupling the nitrotoluene unit to other aromatic systems or molecular scaffolds.

Other potential strategies involve reactions typical of aromatic compounds. smolecule.com These can include further nitration to introduce additional nitro groups or sulfonation reactions. smolecule.com Furthermore, the reduction of the nitro group to an amine provides a versatile functional group that can be used in a variety of coupling reactions to link the aromatic scaffold to other molecules. smolecule.com

Interactive Data Table: Reactivity of Functional Groups

Functional GroupType of ReactionPotential Outcome
Fluoro (-F)Nucleophilic Aromatic Substitution (SNAr)Incorporation of O, N, or S-based nucleophiles. nih.govresearchgate.net
Nitro (-NO₂)ReductionConversion to an amine (-NH₂) group. smolecule.com
Aromatic RingElectrophilic Aromatic SubstitutionIntroduction of additional functional groups (e.g., nitration). smolecule.com

Derivatization Strategies and Functional Group Interconversions

Selective Modification of the Nitro Group

The nitro group is a key functional handle that can be readily converted into an amino group, which in turn opens up a vast array of subsequent chemical transformations, including diazotization and amide bond formation. The primary challenge in modifying the nitro group in a multifunctional compound like 2-Fluoro-5-methylsulfonyl-3-nitrotoluene is achieving high chemoselectivity, ensuring that the fluoro and methylsulfonyl moieties remain unaltered.

The reduction of an aromatic nitro group to an aniline (B41778) derivative is a fundamental transformation in organic synthesis. wikipedia.org Several methodologies have been developed that are mild enough to be compatible with other sensitive functional groups. dtic.mil Due to the general stability of the fluoro and methylsulfonyl groups under many reducing conditions, this transformation can typically be accomplished with high selectivity.

Common methods for this selective reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are often effective. The reaction conditions, including pressure, temperature, and solvent, can be tuned to optimize selectivity and yield. This approach is widely used in industrial processes due to its efficiency and the clean nature of the reaction, which produces water as the only byproduct. dtic.mil

Transfer Hydrogenation: For substrates where the use of gaseous hydrogen may be problematic, transfer hydrogenation offers a valuable alternative. Reagents like hydrazine, ammonium (B1175870) formate, or triethylsilane are used as the hydrogen source in conjunction with a catalyst (e.g., Pd/C). These reactions are often performed under mild conditions. acs.org

Chemical Reduction: A variety of chemical reagents can effect the reduction of the nitro group. Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Another common reagent is tin(II) chloride (SnCl₂), which is known for its mildness and selectivity.

The resulting product, 2-fluoro-5-methylsulfonyl-3-aminotoluene, is a valuable intermediate itself, ready for further functionalization.

Reaction TypeTypical Reagents and ConditionsProductSelectivity Notes
Catalytic HydrogenationH₂, Pd/C or Pt/C, Ethanol or Methanol, Room Temperature2-Fluoro-5-methylsulfonyl-3-aminotolueneGenerally high selectivity; C-F and C-S bonds are typically stable.
Transfer HydrogenationHCO₂NH₄, Pd/C, Methanol, Reflux2-Fluoro-5-methylsulfonyl-3-aminotolueneMild conditions preserve other functional groups effectively.
Chemical ReductionSnCl₂·2H₂O, Ethanol, Reflux2-Fluoro-5-methylsulfonyl-3-aminotolueneA classic and reliable method known for good chemoselectivity with nitro groups.

Derivatizations Involving the Fluoro Moiety

The fluorine atom in this compound is not an inert substituent. Its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position and the methylsulfonyl group in the para position. This electronic arrangement makes the carbon atom to which the fluorine is attached highly electrophilic and thus susceptible to attack by nucleophiles. This process is known as nucleophilic aromatic substitution (SNAr). libretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro and methylsulfonyl groups, which is a key factor in stabilizing the intermediate and facilitating the reaction. In the second step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, encouraging the initial nucleophilic attack. libretexts.org

A wide range of nucleophiles can be employed to displace the fluoro group, leading to a variety of substituted products:

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) react to form aryl ethers.

Nitrogen Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) yield anilines and N-substituted aniline derivatives.

Sulfur Nucleophiles: Thiolates (RS⁻) react to produce thioethers.

These reactions provide a powerful and direct method for introducing diverse functionalities onto the aromatic ring. beilstein-journals.org

Nucleophile TypeSpecific NucleophileTypical ConditionsProduct Structure
OxygenSodium Methoxide (NaOMe)Methanol, 60-80 °C2-Methoxy-5-methylsulfonyl-3-nitrotoluene
OxygenPotassium Phenoxide (PhOK)DMF, 80-100 °C2-Phenoxy-5-methylsulfonyl-3-nitrotoluene
NitrogenAmmonia (aq. NH₃)DMSO, 120-140 °C2-Amino-5-methylsulfonyl-3-nitrotoluene
NitrogenMorpholineK₂CO₃, DMF, 85 °C2-(Morpholin-4-yl)-5-methylsulfonyl-3-nitrotoluene
SulfurSodium Thiophenoxide (PhSNa)DMF, 90 °C2-(Phenylthio)-5-methylsulfonyl-3-nitrotoluene

Chemical Transformations at the Methylsulfonyl Center

The methylsulfonyl (-SO₂CH₃) group is known for its high chemical stability. chem-station.com It is generally resistant to a wide range of acidic, basic, and mild reducing or oxidizing conditions. This robustness is a key feature, as it allows for extensive chemical modifications at other positions on the aromatic ring without affecting the sulfonyl center.

In the context of this compound, the primary role of the methylsulfonyl group is electronic. As a powerful electron-withdrawing group, it significantly influences the reactivity of the molecule by:

Activating the fluoro group toward nucleophilic aromatic substitution (SNAr), as discussed in the previous section.

Deactivating the aromatic ring toward electrophilic aromatic substitution.

Direct chemical transformations of the aryl methylsulfonyl group itself are not common and typically require harsh conditions that would likely affect the other functional groups present in the molecule. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. While reduction of the sulfonyl group is possible, it demands potent reducing agents that would readily reduce the nitro group as well. Therefore, in most synthetic applications involving this scaffold, the methylsulfonyl group is retained in the final structure, serving as a stable modulator of the compound's physicochemical properties.

Synthesis of Highly Functionalized Aromatic Derivatives

The true synthetic power of this compound is realized through the sequential application of the transformations described in the preceding sections. By strategically combining these reactions, a multitude of highly functionalized and structurally diverse aromatic compounds can be prepared. The order in which the reactions are performed is critical for achieving the desired outcome.

For instance, one common synthetic pathway involves an initial nucleophilic aromatic substitution at the fluoro position, followed by the reduction of the nitro group. This two-step sequence allows for the introduction of a wide variety of substituents at the 2-position and the generation of a reactive amino group at the 3-position. This newly formed aniline can then serve as a launching point for further derivatization.

Illustrative Synthetic Pathways:

Step 1: SNAr ReactionIntermediate ProductStep 2: Nitro ReductionFinal Functionalized ProductPotential Further Reactions
Displacement of -F with Morpholine2-(Morpholin-4-yl)-5-methylsulfonyl-3-nitrotolueneReduction of -NO₂ to -NH₂ using H₂/Pd-C3-Amino-2-(morpholin-4-yl)-5-methylsulfonyltolueneDiazotization of the amino group, followed by Sandmeyer reactions (e.g., introduction of -Cl, -Br, -CN)
Displacement of -F with Sodium Methoxide2-Methoxy-5-methylsulfonyl-3-nitrotolueneReduction of -NO₂ to -NH₂ using SnCl₂3-Amino-2-methoxy-5-methylsulfonyltolueneAcylation of the amino group to form amides
Displacement of -F with Sodium Thiophenoxide2-(Phenylthio)-5-methylsulfonyl-3-nitrotolueneReduction of -NO₂ to -NH₂ using Fe/HCl3-Amino-2-(phenylthio)-5-methylsulfonyltolueneOxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone

This modular approach, leveraging the distinct reactivity of each functional group, underscores the value of this compound as a versatile building block in medicinal chemistry and materials science for the construction of complex, multi-functionalized aromatic systems.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Greener Synthetic Routes

The traditional methods for the synthesis of nitroaromatic compounds often involve harsh reaction conditions and the use of hazardous reagents, leading to significant environmental concerns. Future research will likely focus on the development of more sustainable and greener synthetic routes for 2-Fluoro-5-methylsulfonyl-3-nitrotoluene. This includes exploring alternative nitrating agents, utilizing environmentally benign solvents, and developing biocatalytic methods.

One promising area is the use of solid acid catalysts for the nitration of fluorotoluene, which can offer high regioselectivity and a simpler work-up procedure compared to conventional methods. researchgate.net For instance, the nitration of 2-fluorotoluene (B1218778) has been shown to yield 2-fluoro-5-nitrotoluene (B1294961) with high selectivity using solid acid catalysts. researchgate.net While a direct synthesis route for this compound is not extensively documented, a patented method for a related compound, 2-fluoro-3-nitrobenzoic acid, involves the nitration of o-methylphenol to generate 2-methyl-6-nitrophenol, followed by chlorination and fluorination to produce 2-fluoro-3-nitrotoluene (B1317587), which is then oxidized. wipo.int This suggests that a similar multi-step synthesis starting from a substituted toluene (B28343) could be a viable route.

Biocatalysis presents another avenue for greener synthesis. The use of enzymes in the synthesis of fluorinated compounds is a growing field, offering high selectivity and milder reaction conditions. researchgate.net Future research could explore the use of biocatalysts for the introduction of the nitro group or other functional groups in the synthesis of this compound. For example, biocatalytic methods are being developed for the synthesis of 2'-deoxynucleotide 5'-triphosphates from bacterial genomic DNA, showcasing the potential of enzymatic processes in complex chemical synthesis. nih.govnih.gov

Exploration of Novel Catalytic Systems for this compound Transformations

The functional groups present in this compound, particularly the nitro group, offer numerous possibilities for catalytic transformations to create a diverse range of derivatives. The catalytic reduction of the nitro group to an amine is a fundamental transformation that can be achieved using various catalytic systems. acs.org High-valent molybdenum(VI)–NHC complexes have been shown to be effective catalysts for the deoxygenation of nitroarenes under environmentally benign conditions. acs.orguibk.ac.at

Furthermore, the presence of a fluorine atom opens up possibilities for palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents. The development of novel catalytic systems that can selectively activate the C-F bond in the presence of other functional groups will be a key area of research.

The methylsulfonyl group can also be a target for catalytic transformations, although this is a less explored area. The development of catalysts that can selectively modify this group would further expand the synthetic utility of this compound. The exploration of catalytic transformations of functionalized cyclic organic carbonates showcases the potential for developing new catalytic methods for a wide range of functional groups. pkusz.edu.cnepa.gov

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry and molecular modeling are becoming increasingly important tools in chemical research. For a molecule like this compound, advanced computational approaches can be used for predictive modeling of its properties and for the rational design of new materials.

Density Functional Theory (DFT) can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govnih.gov Such studies can provide valuable insights into the reaction mechanisms of its synthesis and transformations. For instance, DFT and molecular docking studies have been used to investigate the antimicrobial activity of novel pyrimidine derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of derivatives of this compound. eajournals.org These models can help in the rational design of new compounds with desired properties, such as antifungal or anticancer activity. mdpi.comresearchgate.net For example, QSAR and docking studies have been used to investigate the anti-E. coli activities of oxadiazole derivatives. eajournals.org

The following table provides an overview of computational methods and their potential applications for this compound:

Computational MethodPotential Application
Density Functional Theory (DFT)Elucidation of electronic structure, reactivity, and spectroscopic properties. Investigation of reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity and other properties of derivatives. Rational design of new compounds.
Molecular DockingPrediction of binding modes and affinities of derivatives with biological targets.

Design and Synthesis of New Derivatives with Tunable Reactivity and Properties

The unique combination of functional groups in this compound makes it an excellent scaffold for the design and synthesis of new derivatives with tunable reactivity and properties. The reduction of the nitro group to an amine, followed by further functionalization, is a common strategy in the synthesis of pharmaceutical intermediates. innospk.com

The fluorine atom can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. beilstein-journals.orgbeilstein-journals.org This is particularly useful for fine-tuning the electronic and steric properties of the molecule. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been used as a substrate for nucleophilic aromatic substitution to create novel compounds. beilstein-journals.orgbeilstein-journals.org

The development of new synthetic methodologies, such as novel cross-coupling reactions, will further expand the possibilities for creating derivatives of this compound. The synthesis of nitrofuran derivatives with antifungal activity demonstrates how a core scaffold can be modified to produce a range of bioactive compounds. mdpi.com The versatility of 2-Fluoro-5-nitrobenzonitrile as a molecular scaffold for synthesizing APIs and macromolecules further highlights the potential of multiply substituted benzene (B151609) derivatives in drug discovery and materials science. ossila.com

Q & A

Q. What are the critical physical properties and storage requirements for 2-Fluoro-5-methylsulfonyl-3-nitrotoluene?

The compound has a molecular weight of 219.19 g/mol (C₇H₆FNO₄S) and a melting point of 156–157°C. It requires strict storage at 0–6°C to prevent decomposition, as indicated by its hazard classification ([危]4-3-III). Use amber glass vials under inert gas (e.g., argon) to minimize photolytic degradation .

Q. What analytical methods are suitable for purity verification?

Purity should be confirmed via melting point analysis (156–157°C) and HPLC with UV detection (C18 column, 0.1% H₃PO₄/acetonitrile gradient). Gas chromatography (GC) is less reliable due to thermal instability of the nitro and sulfonyl groups. Reference standards from certified suppliers (e.g., Kanto Reagents) with >95% purity are recommended .

Q. How can researchers safely handle this compound given its hazard profile?

Use explosion-proof equipment (flammability category III) and nitrile gloves. Conduct reactions in fume hoods with HEPA filtration. In case of skin contact, rinse immediately with 1% sodium bicarbonate solution. Monitor thermal stability during scale-up using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do the nitro and methylsulfonyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

The nitro group (meta-directing) and methylsulfonyl group (strongly electron-withdrawing, para-directing) create an electron-deficient aromatic ring. Computational studies (DFT/B3LYP/6-31G*) predict preferential substitution at the C-4 position . Validate experimentally via competitive reactions with amines (e.g., morpholine), analyzed by ¹⁹F NMR to track kinetic outcomes .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

  • ¹H NMR (CDCl₃): A singlet at δ 3.12 ppm (3H, SO₂CH₃), aromatic protons as multiplets (δ 7.8–8.2 ppm), and fluorine coupling (J = 8.5 Hz).
  • ESI-MS : [M+H]⁺ peak at m/z 220.08 with isotopic patterns reflecting sulfur (³⁴S, 4.4% abundance).
  • FTIR : Sulfonyl S=O stretches at 1320–1350 cm⁻¹ and nitro NO₂ at 1520 cm⁻¹ .

Q. How can decomposition pathways be monitored during long-term storage?

Decomposition generates sulfur dioxide (FTIR at 1360 cm⁻¹) and fluorinated byproducts. Use TLC (silica gel, hexane:EtOAc 3:1) to detect degradation spots. For quantification, employ LC-MS with selected ion monitoring (SIM) for m/z 155.12 (methylsulfonyl fragment) .

Q. What computational approaches predict regioselectivity in electrophilic reactions?

Perform Fukui function analysis (B3LYP/6-311++G**) to identify electrophilic sites. Compare withNBO charge distributions to validate predicted reactivity. Experimental bromination (Br₂/FeBr₃) at 60°C shows regioselectivity aligned with C-6 activation, confirmed by X-ray crystallography .

Q. How should researchers resolve contradictory yield data in derivative synthesis?

Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading). Analyze variance (ANOVA) across ≥3 trials. Cross-validate results using HPLC purity profiles (retention time: 8.2 min under isocratic conditions) and kinetic modeling (Arrhenius plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.